molecular formula C20H14F3N3O2 B2845605 Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate CAS No. 955284-42-1

Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B2845605
CAS No.: 955284-42-1
M. Wt: 385.346
InChI Key: WAJQMLDDNNVXBH-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an anilino group attached to a quinoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of such compounds can vary depending on their specific chemical structure and the biological systems they interact with. For instance, 4-Cyano-3-(trifluoromethyl)aniline is used as a starting material in the synthesis of the nonsteroidal antiandrogen bicalutamide . Bicalutamide is a medication that directly blocks the action of male sex hormones and is used in the treatment of prostate cancer.

Future Directions

The future directions for research and development involving such compounds are likely to be influenced by their potential applications in various fields such as medicine, agriculture, and materials science. For instance, trifluoromethylated heterocycles have gained attention due to their physical and pharmaceutical properties and their usage in industry, medicine, and agriculture . It is expected that many novel applications of these compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate typically involves multiple steps. One common method includes the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate, followed by cyclization and functionalization reactions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different quinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Fluoroquinolones: Known for their broad-spectrum antibacterial activity.

    Chloroquine: Used as an antimalarial drug.

    Mefloquine: Another antimalarial drug with a similar quinoline structure.

Uniqueness

What sets Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate apart is the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c1-2-28-19(27)16-11-25-17-12(10-24)5-3-8-15(17)18(16)26-14-7-4-6-13(9-14)20(21,22)23/h3-9,11H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJQMLDDNNVXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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